Tibolone-13CD3 3-Ethylene Ketal
Description
Tibolone-13CD3 3-Ethylene Ketal is a deuterated analog of Tibolone 3-Ethylene Ketal, a derivative of Tibolone, a synthetic steroid with estrogenic, progestogenic, and androgenic properties. The compound is isotopically labeled with three deuterium atoms (13CD3) at specific positions, enhancing its utility as an internal standard in mass spectrometry (MS) for quantitative analysis in pharmacokinetic and metabolic studies. Its structure includes a 3-ethylene ketal group, which modifies the steroidal backbone to improve stability and solubility under analytical conditions .
The CAS registry number for Tibolone-13CD3 3-Ethylene Ketal is listed in supplier catalogs (e.g., TRC T437532), though its full CAS entry remains unspecified in available literature. Its non-deuterated counterpart, Tibolone 3-Ethylene Ketal (CAS 677299-58-0), is structurally identical except for the absence of deuterium, making the labeled variant critical for distinguishing analyte signals in complex biological matrices .
Properties
Molecular Formula |
C₂₂¹³CH₂₉D₃O₃ |
|---|---|
Molecular Weight |
360.51 |
Synonyms |
(7α,17α)-17-Hydroxy-7-methyl-19-norpregn-5(10)-en-20-yn-3-one-13CD3 Cyclic 1,2-Ethanediyl Acetal; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and analytical differences between Tibolone-13CD3 3-Ethylene Ketal and related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Tibolone-13CD3 3-Ethylene Ketal | TRC T437532 | C₂₄H₃₁D₃O₄ | 397.56 | Isotopic labeling (13CD3) enhances MS detection; used as an internal standard. |
| Tibolone 3-Ethylene Ketal | 677299-58-0 | C₂₄H₃₄O₄ | 394.53 | Non-deuterated form; reference standard for steroidal analysis. |
| Tibolone 3-Dimethyl Ketal | 105186-33-2 | C₂₃H₃₂O₄ | 372.50 | Dimethyl ketal group reduces steric bulk; shorter retention time in GC-MS. |
Analytical Differentiation
- Mass Spectrometry (MS): Tibolone-13CD3 3-Ethylene Ketal exhibits a molecular ion peak at m/z 397.56, 3 Da higher than the non-deuterated form (394.53 g/mol). This mass shift enables unambiguous identification in co-eluting samples . In contrast, Tibolone 3-Dimethyl Ketal (372.50 g/mol) lacks the ethylene ketal ring, resulting in distinct fragmentation patterns under EI-MS .
- Chromatographic Behavior: The ethylene ketal group in Tibolone-13CD3 3-Ethylene Ketal increases hydrophobicity compared to the dimethyl ketal derivative, leading to longer retention times in reverse-phase HPLC. For example, in GC-MS with a 30m HP1-MS column, deuterated compounds show minimal retention time shifts (<0.1 min) relative to non-deuterated analogs due to similar volatility .
- Stability and Purity: Both ethylene ketal derivatives demonstrate superior thermal stability over non-ketalated Tibolone, as evidenced by FTIR-ATR data showing intact carbonyl and ketal groups after prolonged heating (280°C). Purity levels for Tibolone-13CD3 3-Ethylene Ketal are typically ≥98%, validated via GC-MS and NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
